Pamoic Acid

説明

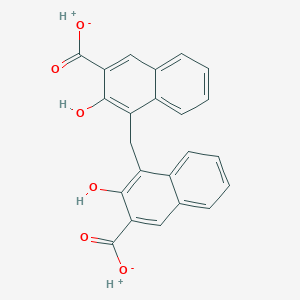

RN given refers to parent cpd; structure

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJNZVDCPSBLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59413-58-0 (di-lithium salt), 6640-22-8 (di-hydrochloride salt), 68226-93-7 (di-cesium salt), 68226-94-8 (di-rubidium salt), 68226-95-9 (di-potassium salt) | |

| Record name | Pamoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048984 | |

| Record name | Pamoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-85-8 | |

| Record name | Pamoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAMOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PAMOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pamoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dihydroxy-4,4'-methylenedi(2-naphthoic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAMOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RRQ8QZ38N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Pamoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid, also known as embonic acid, is a naphthoic acid derivative with the IUPAC name 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid)[1]. It is a well-established and widely utilized compound in the pharmaceutical industry, primarily serving as a counterion to form pamoate salts with basic drug molecules[1][2]. This strategy is employed to decrease the aqueous solubility of active pharmaceutical ingredients (APIs), thereby enabling the formulation of long-acting injectable and oral dosage forms with sustained-release profiles[3][4]. Beyond its role as a pharmaceutical excipient, recent research has unveiled a novel biological activity of this compound as a potent and selective agonist of the orphan G protein-coupled receptor 35 (GPR35), highlighting its potential for therapeutic applications in its own right. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, along with detailed experimental protocols relevant to its study and application.

Chemical Structure

This compound is a symmetrical molecule consisting of two 3-hydroxy-2-naphthoic acid moieties linked by a methylene bridge at the 4 and 4' positions of the naphthalene rings.

Caption: 2D Chemical Structure of this compound.

The key structural features of this compound include two naphthalene ring systems, two carboxylic acid groups, and two hydroxyl groups. The presence of these functional groups, particularly the multiple oxygen atoms, allows for significant hydrogen bonding.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its use in pharmaceutical formulations and for its handling and characterization in a laboratory setting.

| Property | Value | References |

| IUPAC Name | 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid) | |

| Other Names | Embonic acid, 4,4′-Methylenebis(3-hydroxy-2-naphthoic acid) | |

| CAS Number | 130-85-8 | |

| Chemical Formula | C₂₃H₁₆O₆ | |

| Molecular Weight | 388.37 g/mol | |

| Appearance | Yellow to yellow-green crystalline powder | |

| Melting Point | ≥300 °C (decomposes) | |

| Solubility | Practically insoluble in water, alcohol, ether, and benzene. Soluble in nitrobenzene and pyridine. Sparingly soluble in chloroform. | |

| pKa | 2.675 | |

| logP | 6.169 | |

| UV/Vis λmax | 238, 290, 378 nm (in acidic mobile phase) |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde in the presence of an acid catalyst. A detailed protocol based on a patented method is provided below.

Materials:

-

3-hydroxy-2-naphthoic acid ("2,3-acid")

-

Paraformaldehyde

-

N,N-dimethylformamide (DMF)

-

Concentrated Sulfuric Acid (98%)

-

Methanol

Procedure:

-

In a suitable reaction vessel, charge 266 kg of N,N-dimethylformamide (DMF).

-

Add 175 kg of 3-hydroxy-2-naphthoic acid and 21 kg of paraformaldehyde to the DMF with stirring.

-

Heat the mixture to 58-62 °C and maintain this temperature for 28-32 minutes.

-

Carefully add 1.5 kg of a catalyst (if used) and concentrated sulfuric acid.

-

Heat the mixture to 75-85 °C. The reaction is exothermic and the temperature will naturally rise.

-

Allow the temperature to increase to 95-105 °C and maintain this temperature for 2.5-3.5 hours.

-

After the reaction is complete, cool the mixture to approximately 25 °C.

-

Add 224 kg of methanol to the cooled reaction mixture to precipitate the this compound.

-

Isolate the product by centrifugation or filtration.

-

Wash the collected solid with methanol and dry to obtain the final product.

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

While specific literature on the detailed recrystallization of this compound is sparse, it has been reported to be crystallizable from dilute pyridine. A general procedure for recrystallization is outlined below, which can be adapted using pyridine or other high-boiling point solvents like nitrobenzene in which it is soluble.

Procedure:

-

In a fume hood, dissolve the crude this compound in a minimum amount of hot solvent (e.g., dilute pyridine or nitrobenzene).

-

Once fully dissolved, allow the solution to cool slowly and undisturbed to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) is a key analytical tool for structural confirmation. The expected chemical shifts (δ) are approximately 8.53, 8.17, 7.91, 7.41, 7.25, and 4.84 ppm.

-

¹³C NMR (DMSO-d₆): The carbon-13 NMR spectrum provides further structural detail. Expected chemical shifts (δ) are approximately 172.57, 153.35, 136.14, 131.50, 130.10, 128.82, 126.67, 123.31, 123.26, 120.55, 113.95, and 19.84 ppm.

Procedure for NMR Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.75 mL of DMSO-d₆ in an NMR tube.

-

Gently warm and vortex the tube to ensure complete dissolution.

-

Acquire the ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorptions corresponding to its functional groups. The KBr pellet method is a common technique for analyzing solid samples.

Procedure for KBr Pellet Preparation:

-

Thoroughly grind 1-2 mg of dry this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

3. UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in an acidic mobile phase shows absorption maxima at 238, 290, and 378 nm.

Procedure for UV-Vis Analysis:

-

Prepare a dilute solution of this compound in a suitable solvent system (e.g., acetonitrile/water with a small amount of acid).

-

Use a quartz cuvette to measure the absorbance of the solution over the UV-Vis range (typically 200-800 nm).

-

Use the solvent system as a blank for baseline correction.

Biological Activity: GPR35 Agonism

This compound has been identified as a potent agonist for the G protein-coupled receptor 35 (GPR35). Activation of GPR35 by this compound initiates a Gᵢ/ₒ-linked signaling cascade, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin2. This signaling pathway is implicated in various physiological processes, and the agonist activity of this compound suggests its potential for therapeutic development.

Caption: this compound signaling through GPR35.

Experimental Protocol: β-Arrestin Recruitment Assay

This assay is used to quantify the interaction between GPR35 and β-arrestin upon agonist stimulation.

Materials:

-

HEK293 or U2OS cells co-expressing GPR35 and a β-arrestin-reporter fusion protein (e.g., β-arrestin-GFP).

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Assay buffer.

-

Fluorescence microscope or plate reader.

Procedure:

-

Plate the GPR35 and β-arrestin co-expressing cells in a suitable format (e.g., 96-well plate) and culture overnight.

-

Replace the culture medium with assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

Visualize and/or quantify the translocation of the β-arrestin-reporter from the cytoplasm to the cell membrane, which indicates receptor activation.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical sciences, not only for its established role in modifying drug release profiles but also for its newly discovered biological activity. This technical guide has provided a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies. The detailed protocols for synthesis, purification, and analytical characterization, along with insights into its interaction with GPR35, are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.

References

- 1. Targeting of the orphan receptor GPR35 by this compound: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting of the Orphan Receptor GPR35 by this compound: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salt or Cocrystal Puzzle Solved by Mechanochemistry: The Role of Solvent in the this compound Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Pamoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid, a naphthoic acid derivative, has long been considered an inactive excipient by regulatory bodies like the Food and Drug Administration.[1] It is commonly used to form pamoate salts of various drugs, creating long-acting formulations by modifying their release profiles.[1] However, recent research has unveiled a significant pharmacological activity of this compound itself, identifying it as a potent agonist of the orphan G protein-coupled receptor 35 (GPR35).[1][2] This discovery has opened new avenues for understanding the biological roles of GPR35 and suggests potential therapeutic applications for this compound beyond its use as a drug delivery vehicle. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with GPR35 and the subsequent intracellular signaling cascades.

Physicochemical Properties of this compound

This compound, also known as embonic acid, is a dicarboxylic acid with the chemical formula C₂₃H₁₆O₆ and a molecular weight of 388.37 g/mol . Its structure consists of two 3-hydroxy-2-naphthoic acid moieties linked by a methylene bridge. This structure confers specific physicochemical properties that are relevant to its biological activity and pharmaceutical use.

| Property | Value |

| Molecular Formula | C₂₃H₁₆O₆ |

| Molecular Weight | 388.37 g/mol |

| Melting Point | ≥300 °C (decomposes) |

| Water Solubility | Practically insoluble |

| pKa | 2.67 ± 0.30 (Predicted) |

Mechanism of Action: GPR35 Agonism

The primary mechanism of action of this compound is its function as a potent agonist at the orphan G protein-coupled receptor, GPR35.[1] Upon binding to GPR35, this compound initiates a cascade of intracellular events, leading to various cellular responses.

G Protein Coupling and Downstream Signaling

This compound-induced activation of GPR35 leads to the engagement of the Gαi/o subunit of the heterotrimeric G protein complex. This interaction is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/o proteins, thereby inhibiting their signaling. The activation of Gαi/o leads to the downstream phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

β-Arrestin2 Recruitment and Receptor Internalization

In addition to G protein-dependent signaling, this compound binding to GPR35 also triggers a G protein-independent pathway involving β-arrestin2. Upon receptor activation, β-arrestin2 is recruited from the cytoplasm to the cell membrane where it binds to the activated GPR35. This interaction is a key step in receptor desensitization and internalization. Following β-arrestin2 recruitment, the GPR35-pamoic acid complex is internalized into the cell, likely via clathrin-coated pits. This process of receptor internalization serves to attenuate the signal and is a hallmark of GPCR activation.

The signaling pathway of this compound's action on GPR35 is visualized in the following diagram:

Quantitative Data on this compound Activity

Several studies have quantified the potency and efficacy of this compound at the GPR35 receptor using various in vitro assays. The following table summarizes key quantitative data.

| Assay | Parameter | Value | Cell Line | Reference |

| β-Arrestin2 Recruitment | EC₅₀ | 79 nM | - | |

| GPR35a Internalization | EC₅₀ | 22 nM (7–68 nM) | U2OS | |

| ERK1/2 Phosphorylation | EC₅₀ | 65 nM (28–155 nM) | U2OS expressing GPR35a | |

| GPR35 Antagonism (by CID2745687) | Kᵢ (β-arrestin assay) | 12.8 nM (7.5–21.8 nM) | - | |

| GPR35 Antagonism (by CID2745687) | Kᵢ (ERK1/2 phosphorylation) | 18 nM (9.1–35.7 nM) | - | |

| In vivo Antinociception | ED₅₀ | 40.5 mg/kg | Mouse (abdominal constriction model) |

Experimental Protocols

The identification and characterization of this compound as a GPR35 agonist have been facilitated by several key experimental techniques. Below are representative protocols for these assays.

High-Content Screening for GPCR Agonist Identification

The discovery of this compound's activity on GPR35 was the result of a high-content screen of a library of known drugs and drug-like compounds. The following diagram illustrates a typical workflow for such a screen.

β-Arrestin Recruitment Assay (Fluorescence-Based)

This assay measures the translocation of β-arrestin from the cytoplasm to the GPCR at the plasma membrane upon agonist stimulation.

-

Cell Culture and Plating:

-

Culture U2OS cells stably co-expressing human GPR35 and β-arrestin2 fused to Green Fluorescent Protein (βarr2-GFP).

-

Seed the cells into 96-well or 384-well clear-bottom imaging plates and allow them to adhere overnight.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Remove the culture medium from the cells and replace it with the compound dilutions. Include a vehicle control (buffer only).

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for β-arrestin recruitment.

-

-

Image Acquisition:

-

Use a high-content imaging system to capture fluorescence images of the cells in each well.

-

-

Image Analysis:

-

Quantify the redistribution of the βarr2-GFP signal from a diffuse cytoplasmic pattern to punctate structures at or near the cell membrane. This can be done using image analysis software that measures the granularity or texture of the fluorescence.

-

-

Data Analysis:

-

Calculate the dose-response curve by plotting the quantified β-arrestin recruitment against the concentration of this compound.

-

Determine the EC₅₀ value from the curve using non-linear regression.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream marker of GPR35 activation.

-

Cell Culture and Treatment:

-

Culture U2OS cells expressing GPR35a in 6-well plates until they reach 80-90% confluency.

-

Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with varying concentrations of this compound for a specific time (e.g., 15 minutes) at 37°C.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample and plot the results against the this compound concentration to determine the EC₅₀.

-

Receptor Internalization Assay (On-Cell Western)

This assay quantifies the decrease in cell surface receptor levels following agonist treatment.

-

Cell Culture and Plating:

-

Culture U2OS cells expressing HA-tagged GPR35a in 96-well plates.

-

-

Antibody Labeling and Treatment:

-

Pre-label the surface receptors by incubating the live cells with an anti-HA primary antibody in a suitable buffer for 1 hour at 4°C.

-

Wash the cells to remove unbound antibody.

-

Treat the cells with different concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C to induce internalization.

-

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Without permeabilizing the cells, add a fluorescently-labeled secondary antibody that recognizes the primary antibody bound to the receptors remaining on the cell surface.

-

Incubate for 1 hour at room temperature in the dark.

-

A second fluorescent dye can be used to stain the nuclei for cell number normalization.

-

-

Imaging and Quantification:

-

Wash the cells and acquire fluorescence images using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity of the secondary antibody in each well.

-

-

Data Analysis:

-

Normalize the receptor signal to the nuclear stain signal.

-

Plot the normalized fluorescence intensity (representing surface receptor levels) against the this compound concentration to generate a dose-response curve and calculate the EC₅₀ for internalization.

-

Conclusion

This compound, once considered an inert substance, is now recognized as a potent agonist of the orphan receptor GPR35. Its mechanism of action involves the activation of both Gαi/o-dependent and β-arrestin2-dependent signaling pathways, leading to ERK1/2 phosphorylation and receptor internalization. These downstream effects are implicated in cellular responses such as antinociception. The detailed understanding of this compound's mechanism of action, supported by quantitative data and robust experimental protocols, provides a valuable framework for researchers in drug discovery and development. Further investigation into the physiological and pathological roles of the GPR35-pamoic acid signaling axis may uncover novel therapeutic opportunities for a range of conditions.

References

- 1. Targeting of the orphan receptor GPR35 by this compound: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting of the Orphan Receptor GPR35 by this compound: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity | Semantic Scholar [semanticscholar.org]

Synthesis of Pamoic Acid from 3-Hydroxy-2-Naphthoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamoic acid, also known as embonic acid, is a widely utilized counterion in the pharmaceutical industry to produce long-acting drug formulations. Its synthesis via the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde is a critical process for the development of such drug products. This technical guide provides a comprehensive overview of this synthesis, including a detailed reaction mechanism, experimental protocols, characterization data, and safety considerations. The information is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug development and manufacturing.

Introduction

This compound (4,4'-methylenebis(3-hydroxy-2-naphthoic acid)) is a naphthoic acid derivative that can be prepared through the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde.[1] The resulting pamoate salts of active pharmaceutical ingredients (APIs) often exhibit modified dissolution rates, which can be leveraged to create long-acting injectable and oral formulations.[1] This guide details the chemical synthesis of this compound, offering a technical resource for its laboratory-scale preparation and analysis.

Reaction Scheme and Mechanism

The synthesis of this compound from 3-hydroxy-2-naphthoic acid is an electrophilic aromatic substitution reaction. The reaction proceeds by the condensation of two molecules of 3-hydroxy-2-naphthoic acid with one molecule of formaldehyde, typically in the presence of an acid or base catalyst.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The reaction mechanism involves the activation of formaldehyde by a catalyst to form an electrophile, which is then attacked by the electron-rich naphthalene ring of 3-hydroxy-2-naphthoic acid. This is followed by a second electrophilic substitution to link the two naphthoic acid molecules.

Caption: Step-wise mechanism of this compound synthesis.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound.[2][3]

Materials and Equipment

-

3-Hydroxy-2-naphthoic acid

-

Paraformaldehyde or Formaldehyde solution (37%)

-

N,N-Dimethylformamide (DMF)

-

Sulfuric acid (98%)

-

Methanol

-

Reaction kettle with overhead stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Centrifuge

-

Drying oven or vacuum oven

Synthesis Procedure

A preparation method for this compound involves the following steps:[2]

-

In a reaction kettle, combine N,N-dimethylformamide, 3-hydroxy-2-naphthoic acid, and paraformaldehyde.

-

Heat the mixture to 58-62°C and maintain this temperature for 28-32 minutes.

-

Add 98% sulfuric acid as a catalyst and further heat the mixture to 75-85°C.

-

The reaction is exothermic and will naturally heat up to 95-105°C. Maintain this temperature for 2.5-3.5 hours to complete the reaction.

-

After the reaction is complete, cool the mixture to approximately 25°C.

-

Add methanol to the reaction mixture to precipitate the product.

-

The crude product is then collected by centrifugation and washed.

-

The washed product is dried to obtain the final this compound.

Purification

The crude this compound can be purified by rinsing with methanol followed by drying. For higher purity, recrystallization from a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and water may be employed.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 222 | Yellow solid | 92-70-6 |

| Formaldehyde | CH₂O | 30.03 | -92 | Colorless gas | 50-00-0 |

| This compound | C₂₃H₁₆O₆ | 388.37 | ≥300 | Yellow crystalline powder | 130-85-8 |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 8.53, 8.17, 7.91, 7.41, 7.25, 4.84 |

| FT-IR (KBr), ν (cm⁻¹) | ~3400-2500 (O-H, C-H), ~1660 (C=O), ~1590, 1470, 1430 (aromatic C=C) |

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and quantifying any remaining starting materials or byproducts. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or trifluoroacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The ¹H NMR spectrum in DMSO-d₆ will show characteristic peaks for the aromatic protons and the methylene bridge protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule. Key absorptions include the broad O-H stretch of the carboxylic acid and phenolic hydroxyl groups, the C=O stretch of the carboxylic acid, and the characteristic aromatic C=C stretching vibrations.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

3-Hydroxy-2-naphthoic acid: May cause skin, eye, and respiratory tract irritation.

-

Formaldehyde: Is a known carcinogen and is toxic and corrosive. It can cause severe skin burns and eye damage.

-

This compound: May cause skin, eye, and respiratory tract irritation.

-

Sulfuric Acid: Is highly corrosive and can cause severe burns.

-

N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for each chemical before use.

Experimental Workflow

Caption: Workflow for this compound synthesis and analysis.

Conclusion

The synthesis of this compound from 3-hydroxy-2-naphthoic acid and formaldehyde is a well-established and scalable process. This guide provides a detailed framework for its synthesis, purification, and characterization. By following the outlined procedures and adhering to the necessary safety precautions, researchers and drug development professionals can successfully produce and analyze this important pharmaceutical intermediate.

References

Pamoic Acid: A Potent GPR35 Agonist and its Signaling Pathways - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, pain perception, and cancer, making it an attractive therapeutic target.[1][2] Pamoic acid, a compound previously considered an inactive excipient in many drug formulations, has been identified as a potent agonist of GPR35.[2][3] This technical guide provides an in-depth overview of the agonist activity of this compound at GPR35, detailing its signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.

Quantitative Data Presentation

This compound demonstrates potent agonist activity at human GPR35, as evidenced by its low nanomolar efficacy in functional assays. The following tables summarize the quantitative data for this compound and compare it with other known GPR35 agonists.

Table 1: Agonist Potency (EC50) of this compound at Human GPR35

| Assay | Cell Line | EC50 (nM) | Reference(s) |

| β-arrestin Recruitment | U2OS | 79 | [3] |

| ERK1/2 Phosphorylation | U2OS | 65 | |

| Receptor Internalization | U2OS | 22 |

Table 2: Comparative Agonist Potency (EC50) of GPR35 Agonists

| Compound | Assay (Human GPR35) | EC50 | Reference(s) |

| This compound | β-arrestin Recruitment | 79 nM | |

| This compound | ERK1/2 Phosphorylation | 65 nM | |

| Zaprinast | Intracellular Calcium Mobilization | 840 nM | |

| Zaprinast | ERK1/2 Phosphorylation | 2.6 µM | |

| Kynurenic acid | β-arrestin Recruitment | 39 µM |

Signaling Pathways

Activation of GPR35 by this compound initiates downstream signaling through two primary pathways: a G-protein-dependent pathway involving Gαi/o and subsequent activation of the MAPK/ERK cascade, and a G-protein-independent pathway involving the recruitment of β-arrestin 2. There is also evidence for GPR35 coupling to Gα13.

Gαi/o-Mediated ERK1/2 Activation

Upon binding of this compound, GPR35 undergoes a conformational change that facilitates the activation of the heterotrimeric G-protein Gαi/o. This leads to the downstream phosphorylation and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is sensitive to pertussis toxin (PTX), confirming the involvement of Gαi/o proteins.

β-Arrestin 2 Recruitment and Receptor Internalization

This compound binding also potently induces the recruitment of β-arrestin 2 to the intracellular domains of GPR35. This interaction is independent of G-protein signaling and is not sensitive to pertussis toxin. The recruitment of β-arrestin 2 is a key step in receptor desensitization and internalization, a process that has been quantified for this compound-activated GPR35.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the agonist activity of this compound at GPR35.

β-Arrestin Recruitment Assay (Tango™ GPCR Assay Principle)

This assay measures the ligand-induced interaction between GPR35 and β-arrestin.

Methodology:

-

Cell Culture: HTLA cells, which are engineered with a β-lactamase reporter gene under the control of a tetracycline-responsive element (TRE), are transfected to express the GPR35 receptor fused to a TEV protease cleavage site and a tetracycline transactivator (tTA), alongside a β-arrestin-TEV protease fusion protein.

-

Plating: Seed the transfected HTLA cells in 384-well black, clear-bottom plates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Ligand Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS).

-

Ligand Addition: Add the diluted this compound to the cell plates and incubate for 5 hours at 37°C.

-

Substrate Loading: Add the β-lactamase substrate to each well and incubate for 2 hours at room temperature in the dark.

-

Detection: Measure the fluorescence at 460 nm and 530 nm using a fluorescence plate reader with an excitation wavelength of 409 nm. The ratio of 460/530 nm fluorescence indicates the level of β-arrestin recruitment.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2 in response to GPR35 activation.

Methodology:

-

Cell Culture and Treatment: Plate U2OS cells stably expressing HA-tagged GPR35a. Prior to the experiment, serum-starve the cells for at least 4 hours. Treat the cells with varying concentrations of this compound for 15 minutes at 37°C.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Reprobing: Strip the membrane and reprobe with a primary antibody against total ERK1/2 to normalize for protein loading.

-

Analysis: Quantify the band intensities using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK activation.

Receptor Internalization Assay (On-Cell Western)

This assay measures the loss of cell-surface receptors following agonist stimulation.

Methodology:

-

Cell Culture: Plate U2OS cells stably expressing N-terminally HA-tagged GPR35a in a 96-well plate.

-

Ligand Treatment: Treat the cells with different concentrations of this compound and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for receptor internalization.

-

Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Immunostaining (Non-permeabilizing conditions):

-

Block the cells with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1 hour.

-

Incubate with a primary antibody against the HA-tag to label the remaining surface receptors.

-

Wash the cells and incubate with an IRDye-conjugated secondary antibody.

-

-

Detection: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Analysis: Quantify the fluorescence intensity in each well. The decrease in fluorescence compared to untreated cells represents the extent of receptor internalization.

Conclusion

This compound is a potent and valuable tool for studying the pharmacology and signaling of GPR35. Its activation of the receptor through both G-protein-dependent and β-arrestin-mediated pathways provides a means to investigate the biased signaling of GPR35 and its role in various physiological and disease states. The experimental protocols outlined in this guide provide a framework for the continued investigation of GPR35 and the development of novel therapeutics targeting this receptor.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Serendipitous Discovery of Pamoic Acid as a Bioactive Compound: A Technical Guide

For Immediate Release

Philadelphia, PA – November 27, 2025 – Long considered a pharmacologically inert excipient used to create long-acting drug formulations, pamoic acid has emerged as a potent and selective bioactive molecule. This in-depth technical guide details the discovery of this compound as a novel agonist for the orphan G protein-coupled receptor 35 (GPR35), summarizing the key experimental findings, methodologies, and the signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of GPCR pharmacology and the therapeutic potential of previously overlooked compounds.

Executive Summary

This compound, a derivative of naphthoic acid, was identified as a potent GPR35 agonist through a high-throughput screen of a library of known drugs and bioactive compounds.[1][2][3] This discovery was unexpected, as this compound has a long history of use as a counterion in pharmaceutical salts to achieve sustained-release formulations of various drugs, including antipsychotics and anthelmintics.[1][4] The characterization of this compound's bioactivity has unveiled its role in key signaling pathways, demonstrating antinociceptive and anti-inflammatory properties. This guide provides a comprehensive overview of the quantitative data supporting these findings, detailed experimental protocols for the pivotal assays, and visualizations of the involved signaling pathways and experimental workflows.

Quantitative Bioactivity of this compound

The bioactivity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data from the foundational studies.

| Parameter | Value | Assay System | Reference |

| GPR35 Agonism | |||

| EC50 for β-arrestin2 Recruitment | 79 nM | U2OS cells expressing human GPR35a and β-arrestin2-GFP | |

| EC50 for GPR35a Internalization | 22 nM (7–68 nM) | U2OS cells expressing HA-tagged GPR35a | |

| EC50 for ERK1/2 Phosphorylation | 65 nM (28–155 nM) | U2OS cells expressing human GPR35a | |

| In Vivo Efficacy | |||

| ED50 for Antinociception | 40.5 mg/kg (28.3–90.3 mg/kg) | Mouse abdominal constriction test |

Table 1: In Vitro and In Vivo Bioactivity of this compound

Key Experimental Protocols

The discovery and characterization of this compound as a GPR35 agonist were established through a series of key experiments. The detailed methodologies for these assays are provided below.

High-Content Screening for β-Arrestin2 Recruitment

The initial identification of this compound as a GPR35 agonist was achieved through a high-content screen designed to detect the recruitment of β-arrestin2 to the receptor, a hallmark of GPCR activation.

Objective: To identify compounds that induce the translocation of β-arrestin2 from the cytoplasm to the cell membrane upon GPR35 activation.

Cell Line: U2OS (human bone osteosarcoma epithelial) cells stably co-expressing human HA-GPR35a and β-arrestin2-GFP (βarr2-GFP).

Methodology:

-

Cell Plating: UGPR35β cells were plated in 96-well plates and grown to confluence.

-

Compound Treatment: Cells were treated with compounds from the Prestwick Chemical Library at a final concentration of 10 µM.

-

Image Acquisition: After a 30-minute incubation at 37°C, cells were imaged using a high-content imaging system.

-

Data Analysis: The translocation of βarr2-GFP from the cytoplasm to the membrane was quantified by measuring the change in fluorescence intensity at the cell periphery.

ERK1/2 Phosphorylation Assay

To elucidate the downstream signaling pathways activated by this compound, the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) was assessed.

Objective: To determine if GPR35 activation by this compound leads to the phosphorylation of ERK1/2.

Cell Line: U2OS cells expressing human GPR35a.

Methodology:

-

Cell Culture and Starvation: Cells were grown to confluence in 96-well plates and then serum-starved overnight to reduce basal ERK1/2 phosphorylation.

-

Agonist Stimulation: Cells were treated with varying concentrations of this compound for 15 minutes.

-

Western Blotting:

-

Cell lysates were prepared and proteins were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was probed with a primary antibody specific for doubly phosphorylated ERK1/2.

-

A secondary antibody conjugated to a fluorescent dye was used for detection.

-

-

In-Cell Western Assay: For higher throughput, an in-cell Western assay was performed in 96-well plates using a LI-COR Odyssey IR Imager to quantify phosphorylated ERK1/2 levels.

In Vivo Abdominal Constriction (Writhing) Test

The physiological relevance of this compound's GPR35 agonism was evaluated in a mouse model of visceral pain.

Objective: To assess the antinociceptive effect of this compound in vivo.

Animal Model: Male Swiss mice.

Methodology:

-

Drug Administration: this compound (as disodium pamoate) was administered subcutaneously at doses of 25, 50, and 100 mg/kg.

-

Induction of Writhing: 30 minutes after drug administration, mice were injected intraperitoneally with a 0.6% acetic acid solution to induce abdominal constrictions (writhes).

-

Observation: The number of writhes was counted for a 5-minute period, starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of antinociceptive effect was calculated by comparing the number of writhes in the drug-treated groups to a saline-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the GPR35 signaling pathway activated by this compound and the experimental workflow for its discovery.

Caption: GPR35 signaling pathway activated by this compound.

Caption: Experimental workflow for the discovery of this compound's bioactivity.

Conclusion and Future Directions

The discovery of this compound as a potent and selective GPR35 agonist represents a paradigm shift in our understanding of this commonly used pharmaceutical excipient. The data presented in this guide clearly demonstrate its bioactivity and provide a foundation for further investigation into its therapeutic potential. The detailed experimental protocols offer a roadmap for researchers seeking to explore the pharmacology of GPR35 and its ligands. Future research should focus on elucidating the full spectrum of this compound's physiological effects, its potential for drug development in pain and inflammatory disorders, and the identification of other "inactive" excipients with hidden bioactive properties.

References

- 1. researchgate.net [researchgate.net]

- 2. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crucial Positively Charged Residues for Ligand Activation of the GPR35 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]

The Solubility Profile of Pamoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pamoic acid in various organic solvents. Understanding the solubility characteristics of this compound is critical for its application in pharmaceutical formulations, particularly in the development of long-acting injectable drugs where it is often used as a counterion to modify the dissolution rate of active pharmaceutical ingredients (APIs). This document compiles available solubility data, outlines experimental considerations for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

This compound is a large, rigid molecule with multiple hydrogen bond donors and acceptors, leading to its generally low solubility in many common solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that quantitative data in the public domain is limited, and the solubility can be influenced by factors such as temperature, particle size, and the presence of impurities.

| Solvent | Chemical Class | Solubility (at ambient temperature) | Data Type | Reference |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~ 0.2 mg/mL | Quantitative | [1][2] |

| Nitrobenzene | Aromatic | Soluble | Qualitative | [3][4][5] |

| Pyridine | Heterocyclic Aromatic | Soluble | Qualitative | |

| Methanol | Alcohol | Slightly Soluble | Qualitative | |

| Chloroform | Halogenated Alkane | Sparingly Soluble | Qualitative | |

| Water | Protic | Practically Insoluble | Qualitative | |

| Ethanol | Alcohol | Practically Insoluble | Qualitative | |

| Acetic Acid | Carboxylic Acid | Practically Insoluble | Qualitative | |

| Benzene | Aromatic | Practically Insoluble | Qualitative | |

| Ether | Ether | Practically Insoluble | Qualitative |

It is noteworthy that the disodium salt of this compound exhibits significantly higher solubility in aqueous and polar aprotic solvents, with a reported solubility of up to 100 mM in water and 75 mM in DMSO.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust experimental design. The following outlines a general protocol for equilibrium solubility determination, which is a standard method for quantifying the solubility of poorly soluble compounds.

Equilibrium Solubility Determination Protocol

-

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

-

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Prepare a standard curve of this compound of known concentrations to accurately determine the concentration of the samples.

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

-

Solvent Selection Workflow for this compound Formulations

The choice of a suitable solvent for this compound extends beyond its solubility and involves considerations of toxicity, compatibility with the API, and the intended route of administration for the final drug product. The following diagram illustrates a logical workflow for solvent selection.

Caption: A logical workflow for the selection of organic solvents for this compound-based formulations.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical development. While it exhibits low solubility in most common solvents, it is soluble in DMSO, nitrobenzene, and pyridine. For practical applications, a systematic approach to solvent selection, as outlined in this guide, is essential. This involves not only screening for solubility but also rigorous assessment of toxicity, compatibility, and other physicochemical properties to ensure the development of a safe, stable, and effective drug product. Further research to expand the quantitative solubility database for this compound in a wider range of pharmaceutically acceptable solvents is warranted.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | CAS 130-85-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. This compound CAS#: 130-85-8 [m.chemicalbook.com]

- 4. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound [drugfuture.com]

Pamoic Acid: pKa and Implications for Pharmaceutical Salt Formation

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of pamoic acid, focusing on its acidic dissociation constants (pKa) and the profound implications of these properties for pharmaceutical salt formation. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing pamoate salts for the formulation of active pharmaceutical ingredients (APIs), particularly for creating long-acting injectable (LAI) and other sustained-release dosage forms.

Physicochemical Properties of this compound

This compound, also known as embonic acid, is a dicarboxylic acid derivative of naphthoic acid.[1][2] Its structure consists of two molecules of 3-hydroxy-2-naphthoic acid linked by a methylene bridge.[1] This large, rigid, and hydrophobic structure is fundamental to its utility in pharmaceutical formulations.

Acidity (pKa) of this compound

This compound has two carboxylic acid functional groups and two phenolic hydroxyl groups. The carboxylic acid groups are the primary sites of ionization and are responsible for its acidic nature. The pKa values for these groups determine the pH range over which this compound can effectively form salts with basic drug molecules.

Reported pKa values for this compound vary slightly across different sources, which may be attributed to different experimental conditions or prediction methods. A patent for donepezil pamoate salts reports two distinct pKa values, pKa1 of 2.51 and pKa2 of 3.1, corresponding to the two carboxylic acid groups.[3] Other sources provide a single predicted pKa value, likely an average or the more dominant value.[4]

| Parameter | Reported Value | Source |

| pKa1 | 2.51 | |

| pKa2 | 3.1 | |

| pKa (Predicted) | 2.67 ± 0.30 | |

| pKa | 2.675 |

The low pKa values indicate that this compound is a relatively strong organic acid. The carboxylic acid groups will be substantially deprotonated (exist as carboxylate anions) at physiological pH (~7.4), making the pamoate dianion readily available to interact with protonated basic APIs.

Implications of pKa for Salt Formation

The primary application of this compound in the pharmaceutical industry is as a counterion to form sparingly soluble salts with basic APIs. This strategy is a cornerstone of developing long-acting drug delivery systems.

Principle of Pamoate Salt Formation

Salt formation is an acid-base reaction. For a salt to form between an acidic counterion (like this compound) and a basic API, there must be a significant difference between their respective pKa values (typically a ΔpKa > 3). Given the low pKa of its carboxylic acid groups, this compound is an excellent candidate for forming stable salts with a wide variety of basic drugs, including those with tertiary amines.

The reaction can proceed in two main ways:

-

Direct Reaction : Mixing the free base of a drug with this compound in a suitable solvent.

-

Salt Metathesis (Ion Exchange) : Reacting a salt of the basic drug (e.g., a hydrochloride salt) with a salt of this compound (e.g., disodium pamoate). This is a common and efficient method.

The stoichiometry of the resulting salt can be either 1:1 or 2:1 (drug:this compound), depending on the structure of the API and the reaction conditions.

Reduced Aqueous Solubility and Sustained Release

The most significant consequence of forming a pamoate salt is the drastic reduction in the aqueous solubility of the API. The large, hydrophobic nature of the pamoate counterion dominates the physicochemical properties of the resulting salt, rendering it practically insoluble in water.

This low solubility is the key to creating long-acting injectable (LAI) formulations. When a suspension of drug-pamoate salt microcrystals is injected, typically intramuscularly, it forms a depot at the injection site. The drug is then released slowly over an extended period as the salt particles gradually dissolve in the surrounding interstitial fluid. This dissolution process is the rate-limiting step for drug absorption into the systemic circulation.

This mechanism offers several therapeutic advantages:

-

Reduced Dosing Frequency : Patients may require injections only weekly, monthly, or even less frequently.

-

Improved Patient Compliance : Less frequent dosing leads to better adherence to treatment regimens.

-

Stable Plasma Concentrations : Avoids the peaks and troughs in drug concentration associated with immediate-release oral formulations.

Experimental Protocols

Thorough experimental evaluation is critical for developing and validating pamoate salt formulations. The following sections detail key experimental protocols.

Protocol for pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.

Materials and Equipment:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Magnetic stirrer and stir bar

-

Nitrogen gas source

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Co-solvent (e.g., DMSO or ethanol) if needed for solubility

-

Deionized water

Procedure:

-

Calibration : Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation : Accurately weigh and dissolve a known quantity of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent). The final concentration should be around 1-10 mM.

-

Ionic Strength Adjustment : Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.

-

Inert Atmosphere : Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved carbon dioxide.

-

Titration :

-

Place the beaker on the magnetic stirrer and immerse the pH electrode.

-

If necessary, acidify the sample solution to a low starting pH (e.g., pH 2) with 0.1 M HCl.

-

Titrate the solution by adding small, precise increments of the 0.1 M NaOH titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12).

-

-

Data Analysis : Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points are identified as the points of maximum slope (inflection points) in the curve. For a dicarboxylic acid, two inflection points and two half-equivalence points will be observed.

-

Replication : Perform the titration at least in triplicate to ensure reproducibility.

Protocol for Synthesis of a Drug-Pamoate Salt (via Salt Metathesis)

This protocol describes a general method for preparing a drug-pamoate salt from the drug's hydrochloride salt and disodium pamoate.

Materials:

-

API hydrochloride salt

-

Disodium pamoate

-

Suitable solvent system (e.g., water, ethanol/water).

-

Stirring apparatus (e.g., magnetic stirrer)

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Solution Preparation :

-

In one vessel, dissolve the API hydrochloride salt in a suitable solvent to create a clear solution.

-

In a separate vessel, dissolve the disodium pamoate in its appropriate solvent (e.g., a water/co-solvent mixture).

-

-

Salt Formation : Slowly add the disodium pamoate solution to the stirred API hydrochloride solution.

-

Precipitation : The formation of the sparingly soluble drug-pamoate salt will result in its precipitation from the solution.

-

Maturation : Continue stirring the resulting suspension at room temperature for a set period (e.g., 3-24 hours) to ensure the reaction is complete and to allow for crystal growth.

-

Isolation : Collect the precipitated solid by vacuum filtration.

-

Washing : Wash the collected solid cake with deionized water to remove any soluble byproducts (like NaCl) and unreacted starting materials. A subsequent wash with a cold organic solvent (like ethanol) can aid in drying.

-

Drying : Dry the final product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocols for Characterization of Pamoate Salts

A multi-faceted analytical approach is required to fully characterize the newly formed salt.

X-Ray Powder Diffraction (XRPD)

-

Purpose : To confirm the formation of a new crystalline entity and identify its polymorphic form.

-

Method : A small amount of the powdered sample is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is a unique "fingerprint" of the crystalline solid.

Thermal Analysis (DSC/TGA)

-

Purpose : To evaluate thermal stability and determine the presence of water or solvent molecules (hydration/solvation state).

-

Method (TGA) : A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature. A weight loss corresponding to one molecule of water is approximately 4% for disodium pamoate monohydrate.

-

Method (DSC) : A sample and a reference are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. Endothermic or exothermic events like melting, decomposition, or desolvation are recorded.

In Vitro Dissolution Testing

-

Purpose : To assess the drug release profile from the sparingly soluble salt.

-

Method : Due to the very low solubility, standard dissolution apparatus may not be suitable. The USP Apparatus 4 (flow-through cell) is often recommended for extended-release injectable suspensions. A sample of the salt is placed in the cell, and fresh dissolution medium is continuously pumped through, allowing for the measurement of drug release over a long period.

This compound as a Bioactive Excipient: GPR35 Agonism

Historically, this compound has been considered an inactive or inert component in drug formulations. However, research has shown that it is a potent agonist of the orphan G protein-coupled receptor GPR35. This receptor is expressed in the gastrointestinal tract and on immune cells.

Activation of GPR35 by this compound leads to the recruitment of β-arrestin2 and the phosphorylation of extracellular signal-regulated kinase (ERK). This finding is significant as it demonstrates that a "pharmacologically inactive" counterion can possess its own biological activity, which could have unintended effects. Drug developers should be aware of this activity when using pamoate salts.

References

Embonic Acid: A Comprehensive Technical Guide to its Application as Pamoic Acid in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamoic acid, also widely known as embonic acid, is a versatile excipient in the pharmaceutical industry, primarily utilized as a counterion to strategically modify the physicochemical properties of active pharmaceutical ingredients (APIs). Its ability to form sparingly soluble salts, known as pamoates or embonates, is a cornerstone of long-acting injectable (LAI) and other sustained-release drug formulations. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this compound in drug development. It includes detailed experimental protocols, a comparative analysis of physicochemical data, and a review of its recently discovered biological activity as an agonist of the G protein-coupled receptor 35 (GPR35).

Introduction: this compound and its Synonymous Identity as Embonic Acid

This compound, a naphthoic acid derivative, is chemically designated as 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid).[1] It is frequently referred to in scientific literature and regulatory filings as embonic acid.[1][2][3][4] Salts and esters derived from this acid are correspondingly known as pamoates or embonates. The primary utility of this compound in pharmaceutical development stems from its capacity to form stable, poorly soluble salts with basic drug molecules, a critical attribute for creating depot formulations that allow for sustained drug release.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug formulation.

| Property | Value | Reference |

| IUPAC Name | 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid) | |

| Synonyms | Embonic acid, 4,4′-Methylenebis(3-hydroxy-2-naphthoic acid) | |

| CAS Number | 130-85-8 | |

| Chemical Formula | C₂₃H₁₆O₆ | |

| Molar Mass | 388.37 g/mol | |

| Melting Point | ≥300 °C (decomposes) | |

| pKa | pKa1 ≈ 2.51, pKa2 ≈ 3.1 | |

| Solubility | Practically insoluble in water, alcohol, ether, and benzene. Sparingly soluble in chloroform, and soluble in nitrobenzene and pyridine. | |

| Appearance | Yellow to yellow-green crystalline powder. |

The Role of Pamoate Salts in Modifying Drug Properties

The formation of a pamoate salt with a basic API can dramatically alter its physicochemical properties, most notably reducing its aqueous solubility. This principle is the foundation for the development of long-acting injectable (LAI) formulations. Upon intramuscular or subcutaneous administration, the sparingly soluble drug-pamoate salt forms a depot at the injection site, from which the drug is slowly released into systemic circulation as the salt gradually dissolves. This results in a sustained therapeutic effect, reducing the frequency of administration and improving patient compliance.

Comparative Physicochemical Data of APIs and their Pamoate Salts

The following table summarizes key physicochemical data for several APIs and their corresponding pamoate salts, illustrating the impact of salt formation.

| Drug | Form | Melting Point (°C) | Aqueous Solubility | Key XRPD Peaks (2θ) |

| Olanzapine | Free Base | 195 | Practically Insoluble | - |

| Pamoate Hydrate | No specific data found | Very low (enables sustained release) | - | |

| Aripiprazole | Free Base | 139 - 150 | <0.3 µg/mL | - |

| Pamoate | No specific data found | Very low (enables sustained release) | - | |

| Risperidone | Free Base | ~170 | Insoluble in water | - |

| Pamoate | No specific data found | Very low (enables sustained release) | - | |

| Donepezil | Free Base | 207 | - | - |

| Pamoate (1:1) | Hydrated Form (Form A): - Anhydrous Form (Form B): - | Very low | Form A: 11.6, 12.3, 18.8, 19.3, 23.3, 24.6, 27.3 Form B: 6.3, 11.9, 14.0, 16.2, 20.4, 21.1, 23.7 | |

| Paliperidone | Free Base | 179.8 | - | - |

| Pamoate | No specific data found | Very low (enables sustained release) | - |

Experimental Protocols

Synthesis of Pamoate Salts

The synthesis of a drug-pamoate salt typically involves a salt metathesis (ion exchange) reaction or direct reaction of the free base with this compound.

Example Protocol: Synthesis of Risperidone Pamoate

-

Materials: Risperidone (free base), this compound, N,N-dimethylformamide (DMF), Ethanol.

-

Procedure:

-

Prepare a solution of risperidone (1 molar equivalent) in ethanol.

-

In a separate flask, prepare a solution of this compound (1 molar equivalent) in DMF.

-

Slowly add the risperidone solution to the this compound solution with continuous stirring at room temperature.

-

Continue stirring the mixture for several hours to allow for the formation of a precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with ethanol to remove unreacted starting materials and residual solvent.

-

Dry the risperidone pamoate salt under vacuum at a controlled temperature until a constant weight is achieved.

-

Characterization of Pamoate Salts

Thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized pamoate salt.

XRPD is a critical technique for the solid-state characterization of crystalline materials.

-

Methodology:

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a defined 2θ range (e.g., 2° to 40°) at a specified scan rate.

-

Analysis: The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a unique fingerprint for the crystalline form of the pamoate salt.

-

DSC is used to evaluate the thermal properties of the salt, such as its melting point and the presence of polymorphic forms or solvates.

-

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Analysis: The DSC thermogram reveals endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition).

-

HPLC is used to determine the purity of the pamoate salt and to quantify the drug content.

-

Methodology:

-

Instrument: A high-performance liquid chromatograph with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: The UV detector is set to a wavelength at which the API has maximum absorbance.

-

Analysis: The purity is determined by the area percentage of the main peak, and the drug content is quantified against a standard of known concentration.

-

Biological Activity: this compound as a GPR35 Agonist

Recent research has unveiled an unexpected biological role for this compound beyond its function as an excipient. It has been identified as a potent agonist of the orphan G protein-coupled receptor 35 (GPR35). This receptor is expressed in various tissues, including immune cells and the gastrointestinal tract.

GPR35 Signaling Pathway

The activation of GPR35 by this compound initiates a G(i/o)-linked signaling cascade. This leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin2 to the receptor, which can lead to receptor internalization. This signaling pathway has been implicated in antinociceptive (pain-reducing) effects.

Experimental and Developmental Workflows

The development of a drug product utilizing a pamoate salt follows a structured workflow, from initial synthesis to formulation and characterization.

Conclusion

This compound, or embonic acid, is a well-established and indispensable tool in pharmaceutical formulation, particularly for the development of long-acting injectable and other sustained-release dosage forms. Its ability to significantly reduce the aqueous solubility of basic APIs through the formation of pamoate salts allows for controlled drug delivery, enhancing therapeutic efficacy and patient compliance. The recent discovery of its intrinsic biological activity as a GPR35 agonist opens new avenues for research and potential therapeutic applications. A thorough understanding of its physicochemical properties, coupled with robust synthesis and characterization methodologies as outlined in this guide, is crucial for the successful development of innovative drug products.

References